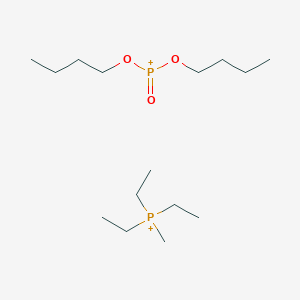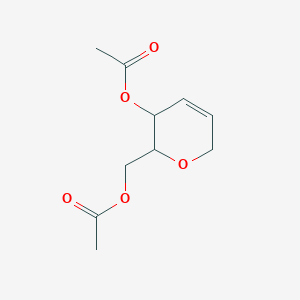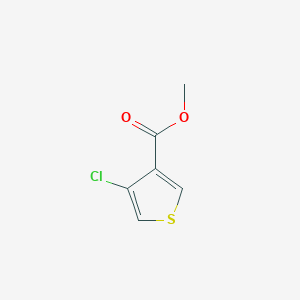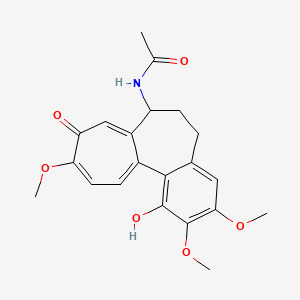
Methyltriethylphosphonium dibutyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltriethylphosphonium dibutyl phosphonate is a chemical compound with the molecular formula C15H36O4P2 and a molecular weight of 342.39 g/mol . . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of methyltriethylphosphonium dibutyl phosphonate involves the reaction of triethylphosphine with dibutyl phosphonate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Methyltriethylphosphonium dibutyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyltriethylphosphonium dibutyl phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of methyltriethylphosphonium dibutyl phosphonate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes . The phosphonate group allows for strong coordination with metal centers, enhancing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Methyltriethylphosphonium dibutyl phosphonate can be compared with other similar compounds such as:
Triethylphosphine oxide: Similar in structure but lacks the phosphonate group.
Dibutyl phosphate: Contains the phosphonate group but lacks the phosphonium moiety.
Triethylmethylphosphonium chloride: Similar phosphonium structure but with a chloride anion instead of the phosphonate group.
These comparisons highlight the unique combination of the phosphonium and phosphonate groups in this compound, which contributes to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C15H36O3P2+2 |
|---|---|
Molekulargewicht |
326.39 g/mol |
IUPAC-Name |
dibutoxy(oxo)phosphanium;triethyl(methyl)phosphanium |
InChI |
InChI=1S/C8H18O3P.C7H18P/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3;5-7H2,1-4H3/q2*+1 |
InChI-Schlüssel |
YSDGCAIRQOLMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[P+](=O)OCCCC.CC[P+](C)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)

![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)

![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)

![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)


![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)

